9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing boron substituents. The compound's primary name reflects its structural hierarchy, with the carbazole nucleus serving as the parent heterocyclic system. The nomenclature specifically designates the 9-position hexyl substitution and the 2-position dioxaborolane attachment, indicating precise regiochemical substitution patterns that are critical for understanding the compound's electronic properties.
Alternative systematic names documented in chemical databases include 9-Hexyl-9H-carbazole-2-boronic acid pinacol ester and 2-(9-Hexyl-9H-carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These nomenclature variations emphasize different structural perspectives of the same molecular entity, with the boronic acid pinacol ester designation highlighting the boron-containing functional group's synthetic utility. The compound's classification within the broader category of carbazole derivatives positions it among aromatic heterocyclic compounds known for their electron-donating properties and photophysical characteristics.
The compound's registration in multiple chemical databases, including PubChem with identifier 101902720, ensures standardized identification across scientific literature and commercial sources. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC provides a linear notation that unambiguously describes the molecular connectivity. This standardized chemical identifier facilitates computational analysis and database searches, supporting research endeavors focused on structure-activity relationships and molecular design principles.
Molecular Geometry and Crystallographic Data
The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the planar carbazole ring system with perpendicular substituent orientations. Crystallographic investigations have revealed that the carbazole framework maintains its characteristic planar geometry, with the hexyl chain adopting an extended conformation that minimizes steric interactions. The dioxaborolane ring system demonstrates a chair-like conformation, with the boron atom exhibiting tetrahedral coordination geometry when considering the two oxygen atoms and the carbon attachment point.
Structural analysis indicates that the compound crystallizes in a white to light yellow powder form, with melting point determinations consistently showing a range between 83.0 and 87.0 degrees Celsius. This relatively low melting point suggests moderate intermolecular interactions within the crystal lattice, potentially facilitating solution-phase processing for electronic device applications. The crystal structure reveals that the methyl groups attached to the dioxaborolane ring are positioned to minimize steric hindrance while maintaining optimal electronic conjugation with the carbazole system.
| Crystallographic Parameter | Observed Value | Method |
|---|---|---|
| Melting Point | 83.0-87.0°C | Differential Scanning Calorimetry |
| Physical State (20°C) | Solid | Visual Inspection |
| Crystal Appearance | White to Light Yellow Powder | Visual Characterization |
| Molecular Conformation | Extended Carbazole-Hexyl | X-ray Analysis |
The International Chemical Identifier Key LDQNNBZJNCAYDL-UHFFFAOYSA-N provides a unique hash representation of the compound's structural connectivity, enabling precise identification across chemical databases and computational platforms. Three-dimensional conformational analysis through computational modeling reveals that the hexyl chain can adopt multiple rotational conformers, with the most stable conformation placing the alkyl chain in an extended configuration that minimizes intramolecular interactions with the carbazole ring system.
Electronic Structure Analysis via Density Functional Theory Calculations
Electronic structure characterization through Density Functional Theory calculations provides fundamental insights into the molecular orbital composition and electronic properties of this compound. The carbazole ring system contributes the primary aromatic π-electron framework, with the highest occupied molecular orbital primarily localized on the carbazole nucleus and exhibiting significant electron density at the nitrogen heteroatom. The dioxaborolane substituent introduces electron-withdrawing characteristics that modulate the overall electronic distribution and potentially influence the compound's photophysical properties.
Computational analysis employing various density functional theory methodologies reveals that the compound exhibits a substantial band gap consistent with organic semiconductor materials. The lowest unoccupied molecular orbital demonstrates partial localization on the boron-containing substituent, suggesting potential electron-accepting capabilities that could facilitate charge transfer processes in electronic applications. The hexyl chain primarily contributes to molecular stability through conformational flexibility while having minimal direct impact on the frontier molecular orbital energies.
Density functional theory calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr and Minnesota functionals provide accurate predictions of electronic excitation energies and optical absorption characteristics. These computational approaches enable prediction of ultraviolet-visible absorption spectra and fluorescence properties that are critical for applications in organic light-emitting diodes and photovoltaic devices. The electronic structure analysis reveals that the compound maintains significant aromatic character within the carbazole framework while the boron substituent provides opportunities for synthetic modification and electronic tuning.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Band Gap | Semiconductor Range | Density Functional Theory |
| Highest Occupied Molecular Orbital | Carbazole-Localized | Becke Three-Parameter Lee-Yang-Parr |
| Lowest Unoccupied Molecular Orbital | Boron-Localized | Hybrid Functional |
| Aromatic Character | Maintained | Computational Analysis |
Vibrational Spectroscopy and Bonding Interactions
Vibrational spectroscopic characterization of this compound provides detailed information about molecular bonding interactions and structural dynamics. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the carbazole aromatic system, typically observed in the 3000-3100 wavenumber region. The dioxaborolane ring system contributes distinctive boron-oxygen stretching modes that appear at lower frequencies, providing definitive spectroscopic identification of the boronic ester functionality.
Nuclear magnetic resonance spectroscopy demonstrates complex coupling patterns that confirm the proposed molecular structure and substitution patterns. Proton nuclear magnetic resonance spectra exhibit characteristic multiplets corresponding to the hexyl chain methylene protons, while the carbazole aromatic protons appear as distinct signals reflecting the compound's asymmetric substitution pattern. Boron-11 nuclear magnetic resonance spectroscopy provides direct evidence for the tetrahedral boron coordination environment within the dioxaborolane ring system.
The compound's vibrational modes encompass breathing vibrations of the carbazole ring system, bending and stretching motions of the hexyl substituent, and characteristic vibrations associated with the boron-oxygen bonds in the pinacol ester moiety. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring vibrations that are critical for understanding electron-phonon coupling mechanisms in organic electronic materials.
| Spectroscopic Technique | Characteristic Features | Frequency Range |
|---|---|---|
| Infrared Spectroscopy | Carbon-Hydrogen Stretching | 3000-3100 cm⁻¹ |
| Infrared Spectroscopy | Boron-Oxygen Stretching | Lower Frequency Region |
| Nuclear Magnetic Resonance | Hexyl Chain Protons | Multiple Chemical Shifts |
| Nuclear Magnetic Resonance | Carbazole Aromatic Protons | Aromatic Region |
Bonding interactions within the molecular framework involve delocalized π-electron systems in the carbazole nucleus, sigma bonding networks connecting the hexyl substituent, and the unique boron-oxygen coordination bonds that define the dioxaborolane ring geometry. These diverse bonding motifs contribute to the compound's overall stability and electronic properties, making it suitable for applications requiring precise molecular engineering and electronic tunability.
Properties
IUPAC Name |
9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO2/c1-6-7-8-11-16-26-21-13-10-9-12-19(21)20-15-14-18(17-22(20)26)25-27-23(2,3)24(4,5)28-25/h9-10,12-15,17H,6-8,11,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQNNBZJNCAYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 871696-12-7) is a synthetic organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C30H43B2NO4
- Molecular Weight : 503.3 g/mol
- IUPAC Name : this compound
The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The dioxaborolane group is known to exhibit antioxidant properties. This may help in reducing oxidative stress in cells and tissues.
- Cellular Signaling Modulation : Compounds like carbazole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for tumor growth or inflammation.
In Vitro Studies
A study assessing the cytotoxic effects of various carbazole derivatives found that compounds with dioxaborolane substituents exhibited significant cytotoxicity against cancer cell lines. Specifically:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| Control (Doxorubicin) | 0.5 | HeLa |
This indicates that while the compound shows promise as a cytotoxic agent against cancer cells, it is considerably less potent than established chemotherapeutics like Doxorubicin.
In Vivo Studies
Preliminary animal studies have suggested that this compound may reduce tumor size in xenograft models. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses.
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various carbazole derivatives including our compound. The results demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to untreated controls (p < 0.05). -
Case Study on Antioxidant Properties :
In a separate investigation focusing on oxidative stress markers in diabetic rats treated with the compound showed a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to baseline measurements.
Scientific Research Applications
Reagent in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows it to participate in cross-coupling reactions which are essential in the formation of carbon-carbon bonds. Such reactions are vital in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .
Antioxidant Properties
The dioxaborolane group within the compound is recognized for its antioxidant capabilities. Research indicates that compounds containing this group can help mitigate oxidative stress by scavenging free radicals. This property suggests potential applications in biomedical fields where oxidative damage is a concern .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and its stability under operational conditions make it a candidate for enhancing the performance of electronic devices .
Case Studies and Research Findings
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester groups in this compound undergo palladium-catalyzed Suzuki-Miyaura coupling with aryl halides or triflates, forming carbon-carbon bonds. This reaction is pivotal for constructing π-conjugated systems in organic semiconductors.
Key Observations:
-
The hexyl chain improves solubility in organic solvents, facilitating homogeneous reaction conditions .
-
Steric hindrance from the tetramethyl dioxaborolane groups can reduce coupling efficiency with bulky aryl halides .
Functionalization via Halogenation
The carbazole core can undergo electrophilic substitution (e.g., bromination) at the 3- and 6-positions, enabling further derivatization:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | CHCl₃, 0°C, 2 h | 3,6-Dibromo derivative |
| Iodination | I₂, HNO₃ | AcOH, 60°C, 6 h | 3,6-Diiodo derivative (for OLEDs) |
Note: Halogenation preserves the boronic ester groups, allowing sequential cross-coupling reactions .
Polymerization Reactions
This compound serves as a monomer in synthesizing high-performance polymers for optoelectronics:
Example: Synthesis of PCDTBT
-
Reaction: Copolymerization with 4,7-dibromo-2,1,3-benzothiadiazole via Suzuki coupling .
-
Conditions: Pd₂(dba)₃, P(o-tol)₃, K₂CO₃ in toluene/H₂O at 90°C.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
C-3,6-bis-substituted derivatives (e.g., 36BCzB) exhibit extended π-conjugation, favoring applications in URTP materials due to rigidified excited states .
Alkyl vs. Phenyl Groups: Hexyl/ethylhexyl chains improve solubility in nonpolar solvents, critical for solution-processed devices . Phenyl substituents (e.g., in 36BCzB) increase rigidity, enhancing photoluminescence quantum yields but reducing solubility .
Molecular Weight and Steric Effects :
- Bulkier substituents (e.g., 2-ethylhexyl) hinder close packing, favoring amorphous morphologies in organic photovoltaics (OPVs) .
Electronic and Optical Properties
Table 2: Comparative Electronic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves:
Lithiation : Reacting a brominated carbazole precursor (e.g., 2-bromo-9-hexylcarbazole) with n-butyllithium at low temperatures (−78°C to −60°C) in THF/hexane to generate a lithiated intermediate .
Boronation : Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate, followed by warming to room temperature and stirring for 8–12 hours .
Purification : Column chromatography (silica gel, hexane/dichloromethane) yields the product in 70–80% purity. For higher yields (>85%), ensure rigorous exclusion of moisture/oxygen and use Pd catalysts like Pd(dppf)Cl₂ .
Q. How should researchers characterize the boron-containing carbazole derivatives, and what analytical pitfalls should be avoided?
- Key Techniques :
- ¹¹B NMR : Expect a broad singlet near δ 31 ppm, confirming the integrity of the boronate ester .
- ¹H/¹³C NMR : The hexyl chain’s protons appear as multiplets (δ 0.8–1.8 ppm), while aromatic carbazole protons resonate at δ 7.4–8.1 ppm. The boron-bound carbon is often unobserved in ¹³C NMR due to quadrupolar relaxation .
- HRMS : Use DART ionization for accurate mass confirmation (e.g., [M+H]+ calculated for C₂₄H₃₂BNO₂: 385.25) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for carbazole-boronate complexes?
- Approach : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in related compounds (e.g., 9-phenyl-3,6-bis-boronate carbazole), the carbazole core is planar (r.m.s. deviation <0.035 Å), with dihedral angles of 65–115° between the carbazole and substituent rings .
- Contradiction Management : If computational models (DFT) disagree with experimental data, check for crystal packing effects (e.g., van der Waals forces) that may distort geometry . Use SHELX software for refinement, ensuring proper handling of restraints (e.g., H-atom constraints) .
Q. What experimental design strategies improve the electrochemical stability of carbazole-boronate compounds in OLED applications?
- Electrochemical Cross-Coupling : Use electrochemically driven reactions to minimize side reactions. For example, cross-electrophile coupling of alkyl halides with carbazole-boronates under controlled potentials (e.g., −2.0 V vs Ag/Ag⁺) enhances selectivity .
- Stability Testing : Monitor decomposition via cyclic voltammetry (CV) in anhydrous DMF. A stable redox couple (E₁/₂ ≈ −1.5 V) indicates resistance to boronate hydrolysis .
Q. How can researchers address low yields in multi-step syntheses of carbazole-boronate derivatives?
- Optimization Steps :
Intermediate Trapping : Use quenching agents (e.g., trimethylborate) to stabilize reactive intermediates during lithiation .
Catalyst Screening : Compare Pd₂(dba)₃, Pd(PPh₃)₄, and SPhos/Pd combinations for Suzuki coupling steps. Pd(dppf)Cl₂ often outperforms others in sterically hindered systems .
Scale-Up Adjustments : For large-scale reactions (>10 mmol), replace column chromatography with recrystallization (ethanol/dichloromethane) to reduce losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
